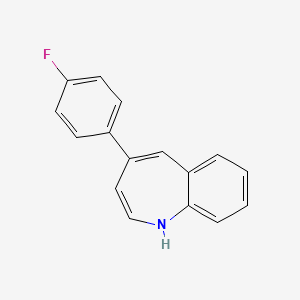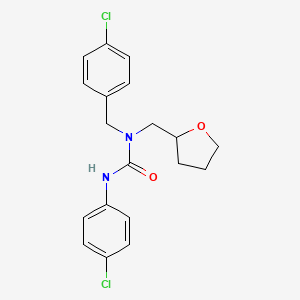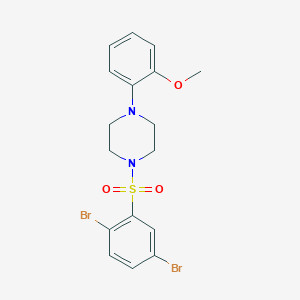![molecular formula C16H15N3O2 B12116133 2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,2,3,4-Tetrahydropirrolo[1,2-a]pirazin-1-il)metil)isoindolina-1,3-diona es un compuesto orgánico complejo que pertenece a la clase de heterociclos que contienen nitrógeno. Este compuesto presenta una estructura única que combina un sistema de anillos de pirrolo[1,2-a]pirazina con una porción de isoindolina-1,3-diona. Los compuestos con tales estructuras a menudo son de interés significativo en química medicinal debido a sus posibles actividades biológicas y aplicaciones en el descubrimiento de fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((1,2,3,4-Tetrahydropirrolo[1,2-a]pirazin-1-il)metil)isoindolina-1,3-diona normalmente implica múltiples pasos. Un método común incluye los siguientes pasos :
Formación del núcleo de pirrolo[1,2-a]pirazina: Esto se puede lograr mediante la ciclización de N-aminoetilpirroles con aldehídos, catalizada por ácido fosfórico quiral.
Adición de la porción de isoindolina-1,3-diona: La isoindolina-1,3-diona se puede sintetizar a partir de ácidos o anhídridos o-ftálicos con aminas en isopropanol (IPA) y agua como solventes, utilizando SiO2-tpy-Nb como catalizador.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la optimización de las rutas sintéticas anteriores para mejorar el rendimiento, la pureza y la rentabilidad. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar significativamente la escalabilidad de estos procesos .
Análisis De Reacciones Químicas
Tipos de reacciones
2-((1,2,3,4-Tetrahydropirrolo[1,2-a]pirazin-1-il)metil)isoindolina-1,3-diona puede experimentar diversas reacciones químicas, incluidas:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los átomos de nitrógeno en el anillo de pirrolo[1,2-a]pirazina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir los correspondientes N-óxidos, mientras que la reducción puede producir derivados totalmente saturados .
Aplicaciones Científicas De Investigación
2-((1,2,3,4-Tetrahydropirrolo[1,2-a]pirazin-1-il)metil)isoindolina-1,3-diona tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-((1,2,3,4-Tetrahydropirrolo[1,2-a]pirazin-1-il)metil)isoindolina-1,3-diona implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas o receptores específicos, inhibiendo su actividad y, por lo tanto, ejerciendo sus efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto biológico específicos .
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-1,2,3,4-tetrahydropirrolo[1,2-a]pirazina: Estructura similar pero carece de la porción de isoindolina-1,3-diona.
Derivados de isoindolina-1,3-diona: Compuestos con estructuras de diona similares pero diferentes sustituyentes.
Unicidad
2-((1,2,3,4-Tetrahydropirrolo[1,2-a]pirazin-1-il)metil)isoindolina-1,3-diona es única debido a sus estructuras combinadas de pirrolo[1,2-a]pirazina e isoindolina-1,3-diona, que confieren distintas propiedades químicas y biológicas. Esta estructura dual permite una reactividad versátil y un potencial para diversas aplicaciones en diversos campos .
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-4-1-2-5-12(11)16(21)19(15)10-13-14-6-3-8-18(14)9-7-17-13/h1-6,8,13,17H,7,9-10H2 |
Clave InChI |
BSUDBTMFGQKXID-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CC=C2C(N1)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)


![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)




![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)

